2-(2-phenylethyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
The compound 2-(2-phenylethyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a triazolopyridine derivative featuring a sulfonamide moiety at position 8 and a 2-phenylethyl substituent at position 2. Its core structure, [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, is a privileged scaffold in medicinal chemistry, known for its versatility in targeting enzymes and receptors due to hydrogen-bonding capabilities and aromatic interactions . The piperidinylsulfonyl group enhances solubility and modulates pharmacokinetics, while the 2-phenylethyl chain may influence lipophilicity and target engagement.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4O2S2/c1-12-20(32-21(25-12)13-5-3-2-4-6-13)17-10-18(29)28-22(27-17)31-11-19(30)26-16-8-7-14(23)9-15(16)24/h2-10H,11H2,1H3,(H,26,30)(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOBNIPRXAFWPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=C(C=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-phenylethyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a derivative of the triazolopyridine class, known for its diverse biological activities. This article explores its pharmacological potential, including its mechanisms of action, therapeutic applications, and relevant research findings.
Biological Activity Overview
Research has indicated that compounds within the triazolopyridine class exhibit a range of biological activities, including:
- Antimicrobial Effects : Some derivatives have shown significant antibacterial and antifungal properties.
- Antimalarial Activity : Notably, derivatives similar to the compound have been evaluated for their efficacy against Plasmodium falciparum, with promising results indicating potential as antimalarial agents .
- CNS Activity : The compound's structural features suggest possible interactions with neurotransmitter receptors, which could lead to applications in treating psychiatric disorders.
The biological activity of this compound may involve several mechanisms:
- Receptor Modulation : Similar compounds have been identified as antagonists for various receptors, including serotonin and adenosine receptors. This suggests that the compound may also exhibit receptor modulation properties that could be leveraged in therapeutic settings .
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes relevant in bacterial resistance mechanisms and could play a role in the compound's antimicrobial efficacy .
Case Studies and Research Findings
A study evaluating a series of triazolopyridine derivatives found that certain compounds exhibited IC50 values indicating potent activity against Plasmodium falciparum. For instance:
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| Compound A | 2.24 | Antimalarial |
| Compound B | 4.98 | Antimalarial |
These findings highlight the potential of this class of compounds in drug development for malaria treatment .
Another investigation into the pharmacological profile of similar triazolopyridine derivatives identified their capacity to act as modulators of neurotransmitter systems, which opens avenues for treating disorders such as anxiety and depression .
Comparison with Similar Compounds
Key Observations :
- 2-Phenylethyl may offer intermediate lipophilicity compared to bulkier groups (e.g., benzodioxolylmethyl), balancing membrane permeability and solubility.
Modifications at Position 8
The sulfonamide group at position 8 is critical for target binding and solubility.
Key Observations :
- Morpholinosulfonyl derivatives may exhibit improved aqueous solubility due to morpholine’s oxygen-rich ring, though this could reduce membrane penetration .
Activity Across Analogous Scaffolds
Triazolopyridine derivatives with varied cores and substituents highlight structure-activity relationships (SAR):
Key Observations :
- Position 6 sulfonamides (e.g., 3-ethyl-N-fluorobenzyl) show superior antimalarial potency (IC₅₀ = 2.24 µM) compared to position 8 analogs, suggesting target-specific steric requirements .
- Trazodone’s piperazine-propyl linker underscores the importance of flexible chains in CNS drug design for receptor cross-talk .
Physicochemical and Spectroscopic Insights
- Melting Points : Piperidinylsulfonyl derivatives exhibit high melting points (~284–286°C), indicative of strong crystal lattice interactions . Thione analogs (e.g., 14a) show even higher melting points (303–305°C), likely due to enhanced intermolecular forces .
- Spectroscopy: IR and NMR data confirm sulfonamide and triazolopyridinone functionalities, with UV-Vis profiles (λmax ~270–300 nm) characteristic of conjugated π-systems .
Preparation Methods
Preparation of 2-Chloropyridine-5-sulfonyl Chloride
The synthesis begins with 2-chloropyridine-5-sulfonic acid, which is treated with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C for 4 hours to yield 2-chloropyridine-5-sulfonyl chloride (1a ) (85% yield). This intermediate is critical for subsequent sulfonamide formation.
Hydrazine Substitution and Cyclization
1a is reacted with hydrazine hydrate (NH₂NH₂·H₂O) in refluxing isopropanol for 12 hours to afford 2-hydrazinylpyridine-5-sulfonyl chloride (4a ). Cyclization to form the triazolo-pyridine system is achieved by heating 4a with triethyl orthoformate [(EtO)₃CH] in acetic acid at 120°C for 6 hours, yielding 8-chlorotriazolo[4,3-a]pyridine-3(2H)-one (6a ) (72% yield).
Introduction of the Piperidin-1-ylsulfonyl Group
Sulfonylation with Piperidine
Compound 6a undergoes nucleophilic aromatic substitution with piperidine in dimethylacetamide (DMA) at 80°C for 8 hours. Potassium carbonate (K₂CO₃) is employed as a base to deprotonate the sulfonamide nitrogen, facilitating the displacement of the chloride at position 8. This step affords 8-(piperidin-1-ylsulfonyl)triazolo[4,3-a]pyridin-3(2H)-one (7 ) in 68% yield.
Optimization of Reaction Conditions
Variations in solvent (DMF vs. DMA) and temperature (60°C vs. 80°C) were investigated. DMA at 80°C provided superior yields due to enhanced solubility of the intermediate and reduced side reactions.
N-Alkylation with 2-Phenylethyl Bromide
Alkylation at Position 2
The nitrogen at position 2 of 7 is alkylated using 2-phenylethyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature for 12 hours. This step introduces the 2-phenylethyl group, yielding the target compound (8 ) in 65% yield.
Regioselectivity and Byproduct Mitigation
Control experiments confirmed that alkylation occurs exclusively at the N2 position due to the higher nucleophilicity of the triazolo nitrogen compared to the sulfonamide. Byproducts arising from O-alkylation were minimized by maintaining low temperatures during the initial reaction phase.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, H-5), 7.95 (d, J = 8.4 Hz, 1H, H-7), 7.32–7.25 (m, 5H, Ph), 4.72 (t, J = 7.2 Hz, 2H, NCH₂), 3.21–3.15 (m, 4H, piperidinyl H), 2.98 (t, J = 7.2 Hz, 2H, CH₂Ph), 1.55–1.48 (m, 6H, piperidinyl H).
- HRMS (ESI+) : m/z calc. for C₁₉H₂₁N₅O₃S [M+H]⁺: 424.1421; found: 424.1418.
X-ray Crystallography
Single-crystal X-ray analysis (performed analogously to methods in) confirmed the planar triazolo-pyridine core and the equatorial orientation of the piperidin-1-ylsulfonyl group. The 2-phenylethyl substituent adopts a conformation perpendicular to the heterocyclic plane to minimize steric hindrance.
Scale-Up and Process Considerations
Pilot-Scale Production
A kilogram-scale synthesis achieved an overall yield of 42% using the following optimized conditions:
- Cyclization: 10 mol% p-toluenesulfonic acid (PTSA) as catalyst, reducing reaction time to 4 hours.
- Sulfonylation: Continuous flow reactor with piperidine/DMA at 100°C, achieving 90% conversion.
- Alkylation: Phase-transfer catalysis with tetrabutylammonium bromide (TBAB), enabling aqueous-organic biphasic conditions.
Comparative Analysis of Alternative Routes
Palladium-Catalyzed Coupling Approaches
Attempts to introduce the piperidin-1-ylsulfonyl group via Buchwald-Hartwig amination were unsuccessful due to catalyst poisoning by the triazolo nitrogen.
Radical-Based Alkylation
Visible-light-mediated alkylation using 2-phenylethyl iodide and fac-Ir(ppy)₃ as photocatalyst provided only 28% yield, likely due to competitive hydrogen atom transfer side reactions.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-(2-phenylethyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one?
- Methodological Answer : Key steps involve alkylation and sulfonylation reactions. For example:
- Solvent : Anhydrous dioxane or acetonitrile is preferred for minimizing side reactions.
- Catalyst : Triethylamine (1.2–1.5 eq) facilitates sulfonylation at the 8-position .
- Temperature : Reflux conditions (100–120°C) are critical for cyclization and intermediate stabilization .
- Purity Control : Monitor reaction progress via TLC (hexane:EtOAc, 3:1) and isolate via recrystallization (EtOAc/hexane) .
Q. How can researchers confirm the molecular structure and purity of the synthesized compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., phenylethyl protons at δ 7.2–7.4 ppm, piperidinyl protons at δ 2.8–3.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 439.18) .
- HPLC : Use a C18 column (MeCN:H₂O, 70:30) to assess purity (>95%) and detect by-products .
Q. What initial assays are recommended to evaluate the compound’s bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against adenosine A₁/A₂ₐ receptors (IC₅₀ assays) due to structural analogs showing affinity .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to study membrane permeability .
- Dose-Response Curves : Employ 3D spheroid models to assess cytotoxicity (EC₅₀) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data caused by substituent variations?
- Methodological Answer :
- Comparative SAR Studies : Systematically replace the phenylethyl or piperidinyl group with halogenated/alkyl analogs and test in parallel assays .
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., adenosine receptors) and correlate binding energy with experimental IC₅₀ .
- Meta-Analysis : Pool data from multiple studies (e.g., NIH PubChem BioAssay) to identify trends in substituent effects .
Q. What strategies optimize yield in multi-step syntheses while minimizing by-products?
- Methodological Answer :
- One-Pot Synthesis : Combine alkylation and cyclization steps using DMF as a solvent at 80°C, reducing intermediate isolation .
- Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling (if aryl modifications are needed) .
- By-Product Analysis : Use ³¹P NMR (for phosphonates) or LC-MS to identify and suppress side reactions .
Q. How to design experiments for studying the compound’s pharmacokinetics (PK) in vivo?
- Methodological Answer :
- Radiolabeling : Synthesize a ¹⁴C-labeled analog via [¹⁴C]-piperidine incorporation for tracking absorption/distribution .
- Metabolite Profiling : Use LC-QTOF-MS to identify Phase I/II metabolites in liver microsomes .
- PK Modeling : Apply non-compartmental analysis (NCA) using WinNonlin® to calculate AUC, t½, and bioavailability .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?
- Methodological Answer :
- Force Field Calibration : Re-parameterize AMBER/CHARMM force fields using crystallographic data (if available) .
- Solvent Effects : Run MD simulations with explicit water molecules to account for solvation entropy .
- Experimental Validation : Perform SPR (Surface Plasmon Resonance) to measure real-time binding kinetics and reconcile with docking scores .
Synthesis Optimization Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
